Product packaging for 4-(Difluoromethyl)benzo[d]isothiazole(Cat. No.:)

4-(Difluoromethyl)benzo[d]isothiazole

Cat. No.: B13658545
M. Wt: 203.19 g/mol
InChI Key: BXONFLXFPXPTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)benzo[d]isothiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The core benzo[d]isothiazole scaffold is a privileged structure in drug design, known for its presence in compounds with a broad spectrum of biological activities . The incorporation of a difluoromethyl group at the 4-position is a strategic modification that can profoundly alter the molecule's physicochemical properties. The difluoromethyl (CF2H) group is a valuable bioisostere, capable of serving as a lipophilic hydrogen bond donor to mimic hydroxyl, thiol, or amine groups, thereby potentially improving metabolic stability and membrane permeability in lead compounds . While specific biological data for this precise analogue is not available in the searched literature, closely related fluorinated benzothiazole and benzoisothiazole derivatives have demonstrated promising antitumor, antimicrobial, and anticonvulsant activities in preclinical research . This makes this compound a highly valuable building block for researchers developing new pharmacologically active agents, particularly in the synthesis of compound libraries for high-throughput screening and in structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3NS B13658545 4-(Difluoromethyl)benzo[d]isothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F3NS

Molecular Weight

203.19 g/mol

IUPAC Name

6-(trifluoromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6/h1-4H

InChI Key

BXONFLXFPXPTCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SN=C2

Origin of Product

United States

Synthetic Methodologies for 4 Difluoromethyl Benzo D Isothiazole

Retrosynthetic Analysis of the 4-(Difluoromethyl)benzo[d]isothiazole Core

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections would target the formation of the isothiazole (B42339) ring, which is the heterocyclic portion of the molecule.

The most common approach involves the disconnection of the N-S and C-S bonds of the isothiazole ring. This leads to a substituted benzene (B151609) precursor that already contains the difluoromethyl group at the desired position. Specifically, a 2-amino- or 2-mercapto-substituted benzaldehyde, benzoic acid, or a related derivative bearing a difluoromethyl group at the 4-position would be a key intermediate.

An alternative retrosynthetic strategy could involve the formation of the benzene ring onto a pre-existing isothiazole scaffold. However, this is a less common approach in the synthesis of benzo-fused heterocycles. arkat-usa.org

Classical Synthetic Routes to Benzo[d]isothiazole Frameworks

The construction of the benzo[d]isothiazole framework is well-established in organic synthesis, with several classical routes available. These methods can be adapted for the synthesis of this compound by using appropriately substituted precursors.

The formation of the isothiazole ring is typically achieved through intramolecular cyclization of a bifunctional benzene derivative. Common starting materials include 2-mercaptobenzamides and 2-halobenzamides.

From 2-Mercaptobenzamides: Intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides is a widely used method. This reaction often employs a copper(I) catalyst and an oxidant, such as molecular oxygen, to facilitate the formation of the N-S bond. mdpi.comnih.gov

From 2-Halobenzamides: Intermolecular reactions of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN), in the presence of a transition-metal catalyst can also yield the benzo[d]isothiazole core. mdpi.comnih.gov These reactions proceed through a cascade process involving C–S bond formation followed by N–S bond cyclization. mdpi.comnih.gov

Starting MaterialReagents and ConditionsProductRef
2-MercaptobenzamidesCu(I) catalyst, O₂ atmosphereBenzo[d]isothiazol-3(2H)-ones mdpi.comnih.gov
2-HalobenzamidesS₈ or KSCN, Transition-metal catalystBenzo[d]isothiazol-3(2H)-ones mdpi.comnih.gov

Annulation strategies involve the construction of the benzene ring onto a pre-existing isothiazole ring. While less common, cycloaddition reactions can be employed. For instance, a reaction between an isothiazole derivative and a suitable dienophile could in principle lead to the benzo[d]isothiazole framework. A more practical approach in this category involves the reaction of benzyne, generated in situ, with 1,2,5-thiadiazoles to furnish benzo[d]isothiazoles. arkat-usa.org

Direct Synthesis Strategies for this compound

Direct synthesis of this compound can be envisioned through two main strategies: the introduction of the difluoromethyl group onto a suitable precursor before ring formation, or the sequential construction of the ring system with the difluoromethyl group already in place.

A plausible route to this compound involves the difluoromethylation of a benzene-based precursor, followed by the application of classical cyclization methods. For example, a 4-substituted aniline (B41778) or benzoic acid derivative could be subjected to a difluoromethylation reaction.

Various reagents are available for introducing the difluoromethyl group (CHF₂), including (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and zinc difluoromethanesulfinate (DFMS). cas.cnsmolecule.com These reagents can participate in nucleophilic or radical difluoromethylation reactions, respectively.

Once the difluoromethyl group is installed on the benzene ring at the 4-position, the resulting intermediate can be converted into a suitable precursor for cyclization, such as a 2-amino-4-(difluoromethyl)benzaldehyde or a 2-mercapto-4-(difluoromethyl)benzoic acid derivative, which can then undergo ring closure to form the target molecule.

The sequential construction of the this compound ring system would start with a commercially available or readily synthesized 4-(difluoromethyl)-substituted benzene derivative. A hypothetical synthetic sequence could be as follows:

Nitration: Nitration of a suitable 4-(difluoromethyl)benzene derivative to introduce a nitro group at the 2-position.

Reduction: Reduction of the nitro group to an amino group.

Introduction of Sulfur: Conversion of the amino group to a thiol or a related sulfur-containing functionality.

Cyclization: Intramolecular cyclization to form the isothiazole ring.

Advanced Synthetic Approaches

The construction of difluoromethylated benzo[d]isothiazoles necessitates sophisticated strategies that can be broadly categorized into two main approaches: the synthesis of the benzo[d]isothiazole core followed by a late-stage difluoromethylation, or the assembly of the heterocyclic ring from a precursor already bearing the difluoromethyl group. Recent advancements have provided a toolkit of reactions to achieve these transformations with greater efficiency and control.

Transition-Metal-Catalyzed Cross-Coupling Reactions in Synthesis

Transition-metal catalysis is a cornerstone for the synthesis of complex aromatic and heterocyclic systems. rsc.org For the benzo[d]isothiazole scaffold, copper and palladium catalysts have been extensively used to facilitate the key N–S and C–S bond formations. nih.govmdpi.com

One plausible strategy for synthesizing this compound involves a late-stage difluoromethylation of a pre-functionalized benzo[d]isothiazole. This could be achieved via a palladium-catalyzed cross-coupling reaction between a 4-halobenzo[d]isothiazole and a suitable difluoromethyl source. While specific examples for this exact transformation are not prevalent in the reviewed literature, the principles are well-established in modern organic synthesis. rsc.orgmdpi.com

Alternatively, the synthesis can begin with a difluoromethylated benzene derivative, which is then elaborated to form the isothiazole ring. The construction of the benzo[d]isothiazole ring itself often relies on transition-metal-catalyzed reactions. For instance, copper(I)-catalyzed intramolecular N–S bond formation via oxidative dehydrogenative cyclization of 2-mercaptobenzamides is a highly effective method, providing excellent yields. nih.govmdpi.com Similarly, intermolecular reactions involving 2-halobenzamides and a sulfur source like elemental sulfur (S8) can be catalyzed by copper salts such as CuCl to construct the ring system. nih.govmdpi.com Palladium catalysts have also been employed for C-S bond formation in the synthesis of related benzothiazoles. dntb.gov.ua

Green Chemistry Principles Applied to Synthesis Protocols

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds. bohrium.commdpi.comnih.gov In the context of benzo[d]isothiazole synthesis, several approaches align with these principles.

One significant advancement is the use of molecular oxygen (O2) as the sole, clean oxidant in copper-catalyzed oxidative dehydrogenative cyclizations, which avoids the need for stoichiometric chemical oxidants. nih.govmdpi.com Metal-free approaches have also gained attention for their sustainability. For example, a KBr-catalyzed intramolecular oxidative cyclization of 2-mercaptobenzamides under an O2 atmosphere provides the desired benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov

Furthermore, electrochemistry has emerged as a powerful green tool in organic synthesis. nih.gov An electrochemical dehydrogenative cyclization has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.com This method uses electricity as a clean redox agent, replacing conventional chemical oxidants and producing hydrogen (H2) as the only byproduct. nih.govmdpi.com Such methods reduce the generation of hazardous waste and often proceed under mild conditions. nih.gov

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reaction control, and easier scalability. nih.govspringerprofessional.de These benefits are particularly pronounced for photochemical reactions, where light penetration is critical. acs.org

The synthesis of difluoromethylated heterocycles has been shown to benefit greatly from photoflow reactors. nih.govqmul.ac.uk A visible-light-mediated intramolecular oxy-difluoromethylation of alkenes has been successfully performed under continuous flow conditions to produce various CHF2-containing heterocycles. acs.org This approach often results in higher efficiency and yields compared to batch reactions due to the larger surface-area-to-volume ratio and superior light penetration within the microreactor. nih.gov The use of low-cost, 3D-printed photoflow reactors further enhances the accessibility and practicality of this technology. nih.gov The application of flow chemistry could be instrumental in developing a safe, scalable, and efficient process for the synthesis of this compound, particularly if a photochemical step is involved in the introduction of the difluoromethyl group. qmul.ac.ukresearchgate.net

Stereoselective and Enantioselective Synthesis Considerations (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. Therefore, stereoselective and enantioselective synthesis considerations are not directly applicable to its preparation. However, these principles become critically important when synthesizing derivatives of this compound that possess one or more chiral centers, for instance, in a side chain attached to the benzo[d]isothiazole core.

Should a chiral derivative be the target, stereocontrolled methods would need to be employed. For example, research into the synthesis of other difluoromethylated heterocycles has demonstrated excellent stereoselectivity. In the visible-light-mediated intramolecular oxy-difluoromethylation of internal alkenes, the corresponding difluoromethylated products were obtained as a single trans stereoisomer in many cases. nih.govacs.org This high degree of stereocontrol highlights the potential for developing precise synthetic routes to chiral derivatives of difluoromethylated benzo[d]isothiazoles, should the need arise for specific stereoisomers in pharmaceutical or materials science applications.

Comparative Analysis of Synthetic Efficiencies and Yields in Academic Literature

A direct comparison of synthetic routes for this compound is challenging due to the lack of published, dedicated syntheses. However, an analysis of the efficiencies of key reaction types required for its assembly—benzo[d]isothiazole ring formation and difluoromethylation—can provide valuable insights. The following table summarizes yields reported in the academic literature for relevant transformations.

Synthetic Step/MethodCatalyst/ConditionsSubstrate TypeYield RangeReference
Intramolecular N–S Bond FormationCu(I)-catalyzed, O₂ oxidant2-MercaptobenzamidesExcellent nih.govmdpi.com
Intramolecular N–S Bond FormationKBr-catalyzed, O₂ oxidant2-MercaptobenzamidesExcellent nih.gov
Electrochemical Dehydrogenative CyclizationConstant-current electrolysis2-MercaptobenzamidesModerate to Good nih.govmdpi.com
Intermolecular Cascade ReactionCuCl-catalyzed2-Halobenzamides + S₈Moderate to Good nih.govmdpi.com
Photocatalytic Oxy-difluoromethylation (Flow)Visible light, photoredox catalystFunctionalized AlkenesModerate to Excellent (29-84%) nih.govacs.org

This table presents a comparative analysis of yields for synthetic methods relevant to the formation of the benzo[d]isothiazole core and the introduction of difluoromethyl groups, based on data from academic literature.

Challenges and Innovations in the Synthesis of Difluoromethylated Benzo[d]isothiazoles

The synthesis of difluoromethylated benzo[d]isothiazoles presents a unique set of challenges, primarily stemming from the controlled introduction of the difluoromethyl group and the construction of the heterocyclic ring.

A significant historical challenge has been the limited availability of safe and effective difluoromethylating reagents. qmul.ac.uk Many early methods required harsh reaction conditions, limiting their applicability. arkat-usa.org However, recent decades have seen tremendous innovation in this area. A key innovation is the development of new reagents that can serve as sources for the difluoromethyl radical (•CHF2) under mild conditions, often driven by photoredox catalysis. researchgate.netqmul.ac.uk This has opened up new pathways for late-stage difluoromethylation, a highly desirable strategy in medicinal chemistry. nih.gov

Another challenge lies in achieving regioselectivity. For the target compound, the difluoromethyl group must be installed specifically at the C4 position of the benzo[d]isothiazole ring. This would typically be addressed by starting with a pre-functionalized benzene ring where a directing group or a handle for cross-coupling (like a halogen) is already in place at the desired position.

Innovations in reaction technology, particularly the adoption of continuous flow processing, are helping to overcome challenges related to safety, scalability, and reaction efficiency, especially for photochemical and highly exothermic reactions. nih.govacs.org The merging of modern catalytic methods (e.g., transition-metal and photoredox catalysis) with advanced reactor technologies represents the forefront of innovation in the synthesis of complex molecules like this compound. springerprofessional.deqmul.ac.uk

Chemical Reactivity and Transformation Studies of 4 Difluoromethyl Benzo D Isothiazole

Electrophilic Aromatic Substitution Reactions on the Benzo Ring

The benzene (B151609) ring of benzo[d]isothiazole is susceptible to electrophilic aromatic substitution. The orientation of incoming electrophiles is directed by the combined electronic effects of the fused isothiazole (B42339) ring and the difluoromethyl substituent. The isothiazole ring, being a heterocyclic system, generally deactivates the benzene ring towards electrophilic attack. The difluoromethyl group (-CF2H) is a moderately deactivating and meta-directing group due to its inductive electron-withdrawing nature. libretexts.orgyoutube.comunizin.org

In the case of 2,1-benzisothiazole, nitration has been shown to yield a mixture of isomers, with the 5-nitro and 7-nitro products being the major ones. rsc.org For 4-(difluoromethyl)benzo[d]isothiazole, the substitution pattern is anticipated to be a composite of these directing effects. Electrophilic attack is predicted to occur at the positions least deactivated by the electron-withdrawing groups. Therefore, substitution at the C-6 and C-7 positions of the benzo ring is plausible, with the precise regioselectivity depending on the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org Halogenation can be achieved with elemental halogens in the presence of a Lewis acid catalyst. Sulfonation involves treatment with fuming sulfuric acid. wikipedia.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Type Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 6-Nitro-4-(difluoromethyl)benzo[d]isothiazole and/or 7-Nitro-4-(difluoromethyl)benzo[d]isothiazole
Bromination Br₂, FeBr₃ 6-Bromo-4-(difluoromethyl)benzo[d]isothiazole and/or 7-Bromo-4-(difluoromethyl)benzo[d]isothiazole
Sulfonation Fuming H₂SO₄ This compound-6-sulfonic acid and/or this compound-7-sulfonic acid

Nucleophilic Attack and Ring-Opening Pathways

The isothiazole ring in benzo[d]isothiazole derivatives can be susceptible to nucleophilic attack, which can lead to ring-opening reactions. The electron-withdrawing nature of the difluoromethyl group at the 4-position may further activate the heterocyclic ring towards such transformations.

Studies on related benzisothiazole systems have shown that nucleophiles can attack the sulfur atom, leading to the cleavage of the S-N bond. For example, the reaction of 3-chloro-1,2-benzisothiazole (B19369) with various nucleophiles such as cyanides, organolithium reagents, and thiophenoxides results in ring-fission products. rsc.org Similarly, nucleophile-induced ring contraction of 1,4-benzothiazines to 1,3-benzothiazoles has been reported, proceeding through the cleavage of an S-C bond. beilstein-journals.orgnih.gov

In the context of this compound, a strong nucleophile could potentially attack the sulfur atom, initiating a cascade that results in the opening of the isothiazole ring. The likely products would be derivatives of 2-mercaptobenzonitrile. Another potential site for nucleophilic attack is the C-3 position of the isothiazole ring, especially if a suitable leaving group is present.

Table 2: Plausible Ring-Opening Reactions of this compound with Nucleophiles

Nucleophile (Nu⁻) Proposed Intermediate Potential Final Product
R-Li (Organolithium) Lithiated ring-opened species 2-(Alkylthio)-6-(difluoromethyl)benzonitrile
NaCN (Sodium Cyanide) Thiolate intermediate 2-Mercapto-6-(difluoromethyl)benzonitrile
NaOR (Sodium Alkoxide) Ring-opened alkoxide adduct 2-(Alkoxy)-6-(difluoromethyl)benzonitrile derivatives

Reactivity of the Isothiazole Ring

The sulfur atom in the isothiazole ring can undergo oxidation to form S-oxides and S,S-dioxides. These oxidations can be achieved using various oxidizing agents such as hydrogen peroxide or peroxy acids. The oxidation state of the sulfur atom significantly influences the electronic properties and reactivity of the entire molecule. For instance, the oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides has been reported using Selectfluor. mdpi.comresearchgate.net

The nitrogen atom of the isothiazole ring is generally not highly nucleophilic due to the delocalization of its lone pair of electrons within the aromatic system. However, N-alkylation of the related 2-aminobenzothiazoles has been achieved with alkylating agents like benzylic alcohols. nih.govrsc.orgorganic-chemistry.org Stronger alkylating agents might be required for the N-alkylation of this compound.

The carbon atoms of the isothiazole ring can also participate in reactions. The C-3 position is particularly susceptible to nucleophilic substitution if a good leaving group is present. Reactions of 3-chloro-1,2-benzisothiazole with carbanions have been shown to yield either direct substitution products or rearranged products, depending on the reaction conditions. rsc.org Furthermore, reactions with organometallic reagents like Grignard or Gilman reagents could potentially lead to the introduction of new carbon-carbon bonds at the C-3 position. youtube.comyoutube.com

Transformations of the Difluoromethyl Group

The difluoromethyl group is generally stable but can undergo transformations under specific conditions. The C-F bonds in a difluoromethyl group attached to a pyrrole (B145914) ring have been shown to be labile under hydrolytic conditions, especially when the pyrrole ring is activated by electron-withdrawing groups. rsc.org While the benzo[d]isothiazole system is different, strong acidic or basic conditions could potentially lead to the hydrolysis of the difluoromethyl group to a formyl group (-CHO) and subsequently to a carboxylic acid group (-COOH). The hydrolysis of trifluoromethyl groups to carboxylic acids has been reported using fuming sulfuric acid and boric acid. rsc.orgnih.gov

The hydrogen atom of the difluoromethyl group is acidic and can be deprotonated by strong bases to form a difluoromethyl anion. This nucleophilic species can then react with various electrophiles, allowing for the derivatization of the difluoromethyl group. cornell.edu This approach provides a pathway to introduce a range of functional groups at this position. researchgate.net Additionally, the difluoromethyl group can be a precursor for the synthesis of difluoromethyl ethers and α-halo-α,α-difluoromethyl ketones. nih.govnih.gov

Table 3: Potential Transformations of the Difluoromethyl Group

Reaction Type Reagents/Conditions Product Functional Group
Hydrolysis Strong acid (e.g., H₂SO₄/H₃BO₃) or strong base -CHO, -COOH
Deprotonation/Alkylation Strong base (e.g., BuLi), then R-X -CF₂R
Conversion to Ether HCF₂OTf or HCF₂ONf with a phenol -OCF₂H (on a separate molecule)
Halogenation Halogenating agent (e.g., NCS, NBS, NIS) -CF₂X (X = Cl, Br, I)

Functional Group Interconversions Involving Fluorine Atoms

The difluoromethyl (CHF₂) group is generally robust but can undergo specific transformations under controlled conditions, primarily involving the cleavage of its strong carbon-fluorine (C-F) bonds.

One of the most significant interconversions is the hydrolysis of the difluoromethyl group to a formyl group (CHO). This transformation typically requires harsh acidic conditions. For instance, studies on various trifluoromethylarenes have shown that hydrolysis can be achieved using superacids like fuming sulfuric acid, often in the presence of boric acid. nih.gov The proposed mechanism involves the protonation of a fluorine atom, leading to the formation of a difluorobenzyl carbocation intermediate, which is then attacked by a nucleophile (like H₂SO₄ or water) to initiate the hydrolysis cascade. nih.gov For this compound, this reaction would yield 4-formylbenzo[d]isothiazole, a valuable intermediate for further derivatization.

Conversely, the conversion of a CHF₂ group to a trifluoromethyl (CF₃) group is a more challenging transformation. However, strategies involving C-H bond activation followed by fluorination could potentially achieve this. Metal-free methods for the radiofluorination ([¹⁸F]) of aryl-CHF₂ groups have been developed, which proceed via oxidative C-H activation of the benzylic C-H bond, suggesting that similar pathways could be explored for non-radioactive fluorination. rsc.org

Defluorinative functionalization, where a C-F bond is selectively cleaved and replaced, is another emerging area. ccspublishing.org.cnresearchgate.net These reactions often proceed through radical intermediates or by generating a difluoromethyl anion, allowing for the introduction of various functional groups. researchgate.net While challenging, such strategies could potentially convert the difluoromethyl group into other difluoroalkyl moieties.

A summary of potential functional group interconversions of the difluoromethyl group is presented in the table below, based on reactions reported for analogous aryl-CHF₂ and aryl-CF₃ compounds.

TransformationProduct Functional GroupTypical Reagents/ConditionsReference Reaction Type
HydrolysisFormyl (-CHO)Fuming H₂SO₄, Boric AcidHydrolysis of Ar-CF₃ nih.gov
Oxidative FluorinationTrifluoromethyl (-CF₃)Oxidant, Fluoride Source (e.g., Selectfluor)Oxidative C-H Activation rsc.org
Hydrolytic DehalogenationFormyl (-CHO)Aqueous conditions (for labile systems)Hydrolysis of α-difluoromethyl pyrroles rsc.org

Radical Reactions and Photochemical Transformations

The difluoromethyl group is an active participant in radical reactions. The difluoromethyl radical (•CHF₂) is more nucleophilic than the electrophilic chlorodifluoromethyl radical (•CF₂Cl) and more stable than the methyl radical. researchgate.netrsc.orgnih.gov This radical can be generated from various precursors and engaged in a range of synthetic transformations.

Visible-light photoredox catalysis is a primary method for initiating radical difluoromethylation. nih.govmdpi.com While direct C-H abstraction from this compound to form the corresponding radical is challenging, the difluoromethyl radical can be generated from sources like bromodifluoromethane (B75531) (BrCHF₂) or sodium difluoromethanesulfinate (HCF₂SO₂Na) and added to activated positions on a pre-formed benzo[d]isothiazole ring or a derivative. mdpi.comprinceton.edu

A common strategy involves the photoredox- or thermally-initiated generation of the •CHF₂ radical, which can then add to unsaturated systems. For instance, the •CHF₂ radical can undergo addition to alkenes or arenes. researchgate.netbeilstein-journals.org Studies on benzimidazoles have shown that a generated •CHF₂ radical can add to an appended unactivated alkene, followed by an intramolecular cyclization onto the aromatic ring to form polycyclic structures. beilstein-journals.org A similar strategy could be envisioned for derivatives of this compound.

The benzo[d]isothiazole ring itself can participate in photochemical reactions. Benzo[d]isothiazole 1,1-dioxides, for example, have been shown to undergo a visible-light-mediated aza Paternò–Büchi reaction with alkenes. rsc.org This [2+2] cycloaddition reaction forms an intermediate azetidine (B1206935) which can then undergo ring-expansion. While this reactivity is demonstrated for the oxidized sulfur species, it opens the possibility of related photochemical cycloadditions for the parent this compound under suitable conditions.

Reaction Type•CHF₂ SourceCatalyst/InitiatorPotential Application
Radical Addition/CyclizationCF₂HCO₂HPhI(OAc)₂, visible lightSynthesis of polycyclic benzoisothiazoles beilstein-journals.org
Aryl DifluoromethylationBrCF₂HPhotocatalyst (e.g., Ir(ppy)₃), Ni catalystCross-coupling with bromo-benzoisothiazoles princeton.edunih.gov
Photochemical Cycloaddition- (substrate itself)Visible lightSynthesis of fused ring systems (by analogy) rsc.org

Metalation and Cross-Coupling Reactivity at Specific Positions

The benzo[d]isothiazole scaffold can be functionalized at several positions using metalation and cross-coupling reactions. The primary sites for reaction are the C3, C5, C6, and C7 positions. The presence of the electron-withdrawing difluoromethyl group at the C4 position will deactivate the benzene ring towards electrophilic attack but may activate it for nucleophilic substitution or direct metalation at adjacent positions.

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. While the isothiazole nitrogen is a poor directing group, lithiation can be achieved on the benzene ring. For the unsubstituted benzo[d]isothiazole, lithiation can be complex, but studies on related benzoisoxazoles suggest that deprotonation often occurs at the C7 position due to its proximity to the heteroatoms. researchgate.net The C4-CHF₂ group in the target molecule would likely direct metalation to the C5 position. Subsequent quenching of the resulting organometallic intermediate with an electrophile would yield 5-substituted derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. To functionalize the this compound core, one would typically start with a halogenated precursor, such as 7-bromo-4-(difluoromethyl)benzo[d]isothiazole. This precursor could then undergo Suzuki, Stille, or Heck coupling reactions to introduce aryl, vinyl, or alkyl groups at the C7 position.

Conversely, the difluoromethyl group itself can be installed via cross-coupling. A pre-functionalized molecule, such as 4-bromobenzo[d]isothiazole, could be coupled with a difluoromethyl source. Copper- and palladium-catalyzed methods have been developed for the difluoromethylation of aryl halides and arylboronic acids. rsc.orgnih.govacs.org For example, a metallaphotoredox approach using a Ni/photoredox dual catalyst system can couple aryl bromides with bromodifluoromethane to install the CHF₂ group under mild conditions. princeton.edunih.gov

Direct C-H activation/cross-coupling is another advanced strategy. Palladium-catalyzed oxidative C-H/C-H cross-coupling has been successfully applied to benzothiazoles, typically at the C2 position. rsc.org For benzo[d]isothiazole, the C3 and C7 positions are the most likely sites for direct C-H functionalization, depending on the directing group and reaction conditions.

Investigation of Reaction Mechanisms through Spectroscopic and Computational Analysis

Elucidating the mechanisms of the transformations involving this compound relies on a combination of spectroscopic and computational methods.

Spectroscopic Analysis:

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for characterizing reactants, intermediates, and products. The difluoromethyl group provides a distinct signal in both ¹H NMR (a triplet, J ≈ 50-60 Hz) and ¹⁹F NMR. Monitoring the disappearance of this signal or changes in its chemical shift can provide kinetic and mechanistic information. The structures of regioisomeric products from metalation or cross-coupling reactions can be unambiguously determined using 2D NMR techniques like NOESY.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of products. Techniques like GC-MS or LC-MS are crucial for monitoring reaction progress and identifying byproducts.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry for crystalline products, which is invaluable for confirming the outcome of complex reactions. mdpi.com

Computational Analysis: Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways and predicting reactivity. mdpi.comresearchgate.net

Reaction Pathway Modeling: DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, helping to explain observed regioselectivity and reaction rates. For instance, computational studies on the hydrolysis of trifluoromethyl groups have helped to validate the formation of a difluorobenzyl carbocation intermediate. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack on the benzo[d]isothiazole ring. mdpi.com

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of interaction with reagents. researchgate.net

By combining these experimental and theoretical approaches, a detailed understanding of the reaction mechanisms, regioselectivity, and electronic effects governing the chemistry of this compound can be achieved.

Derivatization Strategies for Structural Modification

The chemical reactivity of this compound allows for diverse derivatization strategies to modify its structure for various applications. These strategies can target the difluoromethyl group, the benzene portion of the bicycle, or the isothiazole ring.

Modification of the Difluoromethyl Group:

Hydrolysis to Aldehyde: As discussed, converting the CHF₂ group to a formyl group (-CHO) provides a versatile chemical handle. nih.gov The resulting 4-formylbenzo[d]isothiazole can undergo a wide array of subsequent reactions, including Wittig olefination, reductive amination, and oxidation to a carboxylic acid.

Functionalization of the Benzene Ring:

Directed Metalation: Metalation at the C5 position, directed by the C4-CHF₂ group, followed by trapping with various electrophiles, allows for the introduction of a wide range of substituents, including alkyl, silyl, carboxyl, and halogen groups.

Cross-Coupling on Halogenated Analogues: Starting from a halogenated derivative (e.g., 7-bromo-4-(difluoromethyl)benzo[d]isothiazole), Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions can be employed to append diverse aryl, alkynyl, and amino moieties, respectively. researchgate.nethpu2.edu.vn

Functionalization of the Isothiazole Ring:

C3-Position Modification: The C3 position is another potential site for functionalization. While direct C-H activation at this position can be challenging, it may be achieved under specific catalytic conditions. Alternatively, ring-synthesis strategies can be used to build the benzo[d]isothiazole core with a pre-installed substituent at the C3 position. arkat-usa.org

Sulfur Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone). These oxidized derivatives, such as benzo[d]isothiazole 1,1-dioxide, exhibit altered electronic properties and distinct chemical reactivity, as seen in their participation in photochemical reactions. rsc.orgsmolecule.com

These derivatization strategies, summarized in the table below, enable the systematic structural modification of the this compound scaffold, facilitating the exploration of its chemical space.

PositionReaction TypeIntroduced FunctionalityExample Method
C4-CHF₂Hydrolysis-CHO (Formyl)Acid-catalyzed hydrolysis nih.gov
C5Directed Metalation-Quench-Alkyl, -SiR₃, -COOH, etc.DoM with n-BuLi, then electrophile
C7 (from 7-bromo)Suzuki Coupling-Aryl, -HeteroarylPd(PPh₃)₄, base, arylboronic acid researchgate.net
Sulfur (S1)Oxidation-S(O)- or -S(O)₂-m-CPBA or other oxidizing agents

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For a novel or understudied compound like 4-(Difluoromethyl)benzo[d]isothiazole, these methods would provide fundamental insights into its geometry and electronic nature.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a workhorse of computational chemistry, valued for its balance of accuracy and computational cost. scirp.org A DFT study on this compound would typically involve geometry optimization to find the lowest energy arrangement of its atoms. This process would yield precise information on bond lengths, bond angles, and dihedral angles.

Data Table: Hypothetical DFT Optimized Geometry Parameters for this compound

ParameterPredicted Value
C-S Bond Length (Å)Data not available
C-N Bond Length (Å)Data not available
C-C Bond Lengths (Å)Data not available
C-H Bond Lengths (Å)Data not available
C-F Bond Lengths (Å)Data not available
Key Bond Angles (°)Data not available
Key Dihedral Angles (°)Data not available
Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound is currently available.

Ab Initio Methods for Electronic Structure Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to understanding a molecule's electronic structure. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to calculate the electronic energy and wavefunction of this compound with increasing levels of accuracy.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. mdpi.com For this compound, a computational analysis would reveal the spatial distribution and energy levels of these frontier orbitals.

Data Table: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available
Note: This table is for illustrative purposes only. No calculated data for this compound is currently available.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data and the characterization of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com Such a study on this compound would provide a theoretical spectrum that could be compared with experimental data for structural confirmation.

Data Table: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1Data not availableData not available
C2Data not availableData not available
C3Data not availableData not available
C4 (with CHF₂)Data not availableData not available
...Data not availableData not available
H1Data not available
H2Data not available
...Data not available
Note: This table is for illustrative purposes only. No calculated NMR data for this compound is currently available.

Theoretical Vibrational (IR/Raman) Spectroscopy

Theoretical calculations of vibrational frequencies can provide valuable insights into a molecule's infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies of this compound, specific vibrational modes corresponding to the stretching and bending of its various bonds could be assigned. This would be instrumental in interpreting experimental IR and Raman spectra.

Data Table: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (aromatic)Data not available
C-H stretch (difluoromethyl)Data not available
C=N stretchData not available
C-F stretchData not available
Ring vibrationsData not available
Note: This table is for illustrative purposes only. No calculated vibrational data for this compound is currently available.

UV-Vis Absorption and Emission Spectrum Simulations

The simulation of UV-Vis absorption and emission spectra is a crucial computational tool for understanding the electronic properties of molecules. Methodologies like Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict the excitation energies and oscillator strengths that characterize these spectra. nih.govresearchgate.net Such simulations can provide insights into how structural modifications, such as the introduction of a difluoromethyl group, might influence the photophysical properties of the benzo[d]isothiazole scaffold. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are critical for achieving accuracy in these predictions. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry offers powerful tools to explore the mechanisms of chemical reactions. By mapping the energy landscape of a reaction, chemists can identify transition states and intermediates, thereby elucidating the step-by-step process of bond breaking and formation. nih.gov

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are performed to explore the energy of a molecule as a function of its geometry. q-chem.com By systematically varying specific structural parameters, such as bond lengths or dihedral angles, researchers can identify low-energy conformations and locate transition states. uni-muenchen.deblogspot.com This "relaxed" scan, where all other degrees of freedom are optimized at each step, provides a pathway estimate between reactants and products. q-chem.comq-chem.com For instance, a PES scan could theoretically be used to investigate the rotational barrier of the difluoromethyl group in this compound.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that it connects the correct reactants and products. missouri.edu The IRC path follows the minimum energy path down from the transition state on the potential energy surface, providing a clear depiction of the reaction trajectory. mdpi.comresearchgate.net This method is essential for verifying the nature of a calculated transition state and for understanding the dynamic aspects of a reaction mechanism. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations could reveal its dynamic behavior, including conformational changes and interactions with its environment, such as a solvent or a biological receptor. nih.gov These simulations provide a detailed view of the molecule's flexibility and preferred shapes, which are crucial for understanding its chemical and biological activity.

Solvent Effects on Molecular Behavior via Continuum Solvation Models

The solvent environment can significantly influence the behavior of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are widely used to account for these effects in computational calculations. wikipedia.orgtechconnect.org These models treat the solvent as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's charge distribution. youtube.com This approach allows for the calculation of solvation free energies and the study of how a solvent might affect properties like conformational stability and reaction energies, without the high computational cost of explicitly modeling individual solvent molecules. wikipedia.orgnih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. By identifying key molecular descriptors that influence a particular chemical reaction, QSRR models can be developed to predict the reactivity of new, untested compounds. While no specific QSRR studies were found for this compound, this methodology could theoretically be applied to a series of substituted benzo[d]isothiazoles to understand how different functional groups impact their reaction kinetics or equilibrium constants.

Advanced Computational Methodologies for Fluorinated Heterocycles

The incorporation of fluorine-containing substituents, such as the difluoromethyl (CF₂H) group, into heterocyclic scaffolds like benzo[d]isothiazole significantly modulates their physicochemical and biological properties. rsc.orgnih.gov Understanding these effects at a molecular level is crucial for rational drug design and materials science. Advanced computational methodologies, particularly those rooted in quantum mechanics, provide powerful tools to investigate the structural, electronic, and reactive properties of these complex molecules. stonybrook.edugoogle.com

Density Functional Theory (DFT) has emerged as a principal method for studying fluorinated heterocycles due to its favorable balance of computational cost and accuracy. ugm.ac.idresearchgate.net For a molecule like this compound, DFT calculations can elucidate the impact of the CF₂H group on the aromatic system. The difluoromethyl group is of particular interest as it can act as a bioisostere for functional groups like alcohols or thiols and is a competent hydrogen bond donor, a characteristic that can be computationally modeled. nih.govrsc.org

Research Findings from DFT Studies on Related Structures:

While specific computational studies on this compound are not prevalent in the literature, extensive research on analogous fluorinated benzothiazoles and other heterocycles provides a clear framework for its theoretical investigation. ugm.ac.idmdpi.comresearchgate.net

Structural Parameters: DFT calculations, often using functionals like B3LYP or WB97XD with basis sets such as 6-31++G(d,p), can accurately predict geometric parameters. ugm.ac.idresearchgate.net For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Key parameters of interest would be the C-F and C-H bond lengths within the CF₂H group and the rotational barrier around the C-C bond connecting it to the benzoisothiazole ring.

Electronic Properties and Reactivity: The electronic landscape of the molecule is significantly altered by the strongly electronegative fluorine atoms. Computational models can quantify this through various descriptors. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com For related fluorinated benzothiazoles, the presence of fluorine-containing groups has been shown to lower the HOMO-LUMO gap, suggesting increased reactivity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MESP): MESP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In this compound, the acidic proton of the CF₂H group would appear as a positive potential region, confirming its hydrogen-bond donor capability, while the fluorine atoms would create regions of negative potential.

Charge Distribution: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges, revealing the electron-withdrawing effect of the CF₂H group on the benzoisothiazole ring system. researchgate.net

The following interactive table summarizes the typical quantum chemical descriptors that would be calculated for this compound and their significance, based on findings for structurally similar molecules. mdpi.comresearchgate.net

Spectroscopic Properties: Computational methods can also predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. researchgate.netijcce.ac.ir Theoretical calculations can provide vibrational frequencies (IR spectra) and chemical shifts (NMR spectra) for the molecule. researchgate.net For this compound, predicting the characteristic ¹⁹F and ¹H NMR shifts for the CF₂H group would be of particular importance.

Applications As a Chemical Building Block and Scaffold in Academic Synthesis

Utilization of 4-(Difluoromethyl)benzo[d]isothiazole in Complex Molecule Synthesis

The benzo[d]isothiazole ring system is a versatile building block in organic synthesis. Academic research has demonstrated its role as a foundational element for constructing more elaborate molecules. Although specific examples detailing the use of the 4-difluoromethyl derivative are not prevalent in widely available literature, the known reactivity of the core structure allows for extrapolation. For instance, functional groups on the benzo[d]isothiazole ring can be readily manipulated. The synthesis of various substituted benzo[d]isothiazoles demonstrates that the core is stable to a range of reaction conditions, making it a reliable platform for multi-step synthetic sequences. arkat-usa.org The difluoromethyl group at the 4-position would be expected to influence the electronic properties of the benzene (B151609) ring, potentially altering regioselectivity in electrophilic aromatic substitution reactions and modifying the reactivity of other functional groups on the scaffold.

Design and Synthesis of Library Compounds Based on the Core Scaffold

The benzo[d]isothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a core for libraries of compounds designed to interact with various biological targets. nih.govnih.gov Academic laboratories frequently synthesize series of derivatives based on this core to explore structure-activity relationships (SAR). For example, libraries of benzo[d]isothiazole hydrazones and Schiff bases have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.govddg-pharmfac.net

The introduction of a 4-difluoromethyl group provides a unique vector for modifying physicochemical properties within such a library. Its ability to act as a hydrogen bond donor and its high lipophilicity compared to a methyl or hydrogen substituent can significantly impact a molecule's binding affinity, cell permeability, and metabolic stability. rsc.org A library of compounds based on this compound would allow researchers to systematically probe the effects of this specialized fluorinated group on biological activity.

Table 1: Examples of Compound Libraries Based on the Benzo[d]isothiazole Scaffold

Library TypeCore ScaffoldPurpose of LibraryKey Findings
Small Molecule InhibitorsBenzo[d]isothiazoleTargeting PD-1/PD-L1 InteractionIdentification of potent inhibitors for cancer immunotherapy. nih.govnih.gov
Hydrazone DerivativesBenzo[d]isothiazoleAntiproliferative ScreeningDiscovery of compounds with significant cytotoxicity against leukemia cell lines. ddg-pharmfac.net
Schiff Base DerivativesBenzo[d]isothiazoleAntimicrobial/Antiviral ScreeningCompounds showed marked cytotoxicity against human CD4+ lymphocytes. nih.gov

This table is generated based on data for the parent benzo[d]isothiazole scaffold.

Role in Methodological Development for Fluorine Chemistry

The synthesis of fluorinated heterocycles is a major focus in modern organic chemistry. The development of methods for the direct C–H difluoromethylation of aromatic and heteroaromatic rings is an area of active research, often utilizing radical-based pathways. acs.orgnih.gov The synthesis of this compound itself would likely rely on these advanced techniques, using reagents like zinc(difluoromethanesulfinate) (DFMS) or employing photoredox catalysis. nih.gov

Once synthesized, this compound can serve as a model substrate to test and refine new chemical transformations. For example, recent research has explored the deprotonation of Ar–CF2H compounds to generate a nucleophilic Ar–CF2− synthon, which can then react with various electrophiles. acs.org This "umpolung" or reversal of polarity for the difluoromethyl group opens up novel synthetic pathways. Using this compound in such studies would help to establish the scope and limitations of these new methods on a sulfur- and nitrogen-containing heterocyclic system.

Exploration as a Precursor for Novel Heterocyclic Systems

The benzo[d]isothiazole scaffold can be used as a starting material to construct larger, more complex heterocyclic ring systems through ring-expansion or annulation reactions. A notable example is the use of benzo[d]isothiazole 1,1-dioxides in visible-light-mediated aza Paternò–Büchi reactions with alkenes. This process leads to the formation of benzo[f] rsc.orgnih.govthiazepine 1,1-dioxides, a seven-membered heterocyclic system, in a two-step, one-pot synthesis. rsc.org

Similarly, synthetic routes have been developed to fuse other rings onto the benzo[d]isothiazole core, such as in the creation of the benzo nih.govacs.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide ring system. nih.gov The this compound derivative could serve as a valuable precursor in these types of transformations. The electron-withdrawing nature of the difluoromethyl group could influence the reactivity of the isothiazole (B42339) ring, potentially affecting reaction rates and yields in these ring-forming methodologies.

Table 2: Heterocyclic Systems Derived from Benzo[d]isothiazole Precursors

Precursor ScaffoldReaction TypeResulting Heterocyclic System
Benzo[d]isothiazole 1,1-dioxideAza Paternò–Büchi ReactionBenzo[f] rsc.orgnih.govthiazepine 1,1-dioxide rsc.org
Dibromo Chalcone Sulfonyl ChloridesCyclization with DiaminesBenzo nih.govacs.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide nih.gov

This table illustrates transformations of the general benzo[d]isothiazole scaffold.

Academic Studies on the Impact of Difluoromethylation on Molecular Scaffolds

Academic research has extensively studied the effects of introducing fluorine-containing groups onto molecular scaffolds. The difluoromethyl (CF2H) group is of particular interest because it possesses a unique combination of properties. Unlike the more electron-withdrawing trifluoromethyl (CF3) group, the CF2H group can act as a hydrogen bond donor. rsc.org Its acidity and donor capacity are comparable to that of thiophenols. rsc.org

Furthermore, the CF2H group is considered a lipophilic isostere of functional groups like hydroxyl (–OH) and thiol (–SH). nih.gov This means it can replace these groups in a molecule while increasing lipophilicity, which can enhance properties like membrane permeability, without sacrificing key hydrogen bonding interactions. An academic study focused on this compound would likely investigate how the introduction of the CF2H group at the 4-position impacts the scaffold's:

Acidity/Basicity: The effect on the nitrogen atom's basicity.

Conformation: Potential intramolecular interactions between the CF2H group and the isothiazole ring.

Physicochemical Properties: Measurements of lipophilicity (LogP) and dipole moment compared to non-fluorinated analogues.

Integration into Supramolecular Assemblies or Material Precursors (without specific material properties)

While there is no specific literature detailing the integration of this compound into supramolecular assemblies, the structural features of the molecule make it a plausible candidate for such applications. The potential for hydrogen bonding via the CF2H group, coupled with π-π stacking interactions from the aromatic core, are key intermolecular forces used in the construction of self-assembling systems. Academic studies in this area would involve co-crystallization experiments with other molecules (co-formers) that have complementary hydrogen bond acceptors or aromatic surfaces to explore the formation of new, ordered solid-state structures. The difluoromethyl group would serve as a specific and directional interaction point to guide the assembly process.

An article on the advanced analytical methodologies for the structural elucidation and characterization of the chemical compound “this compound” cannot be generated at this time.

A thorough search of scientific literature and chemical databases did not yield specific experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), for the precise compound “this compound.” This information is essential for producing a scientifically accurate and detailed article according to the provided outline.

The available search results pertain to related but distinct chemical structures, including various other substituted benzisothiazole and benzothiazole (B30560) derivatives. However, none of the findings offer the specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, or mass spectrometry data required to elaborate on the structural characterization of “this compound.” Without this foundational data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research or the publication of experimental data on “this compound” would be necessary before a comprehensive article on its analytical characterization can be written.

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. While no specific experimental spectra for 4-(Difluoromethyl)benzo[d]isothiazole are publicly available, the expected characteristic vibrational frequencies can be predicted based on data from analogous benzothiazole (B30560) and isothiazole (B42339) structures. tsijournals.comcore.ac.uknih.gov

The IR spectrum would be expected to show strong absorptions corresponding to the C-F stretching vibrations of the difluoromethyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. tsijournals.com The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to the C=N and C=C stretching modes of the fused bicyclic ring system, as well as C-S stretching vibrations. tsijournals.comresearchgate.net

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra. mdpi.com The C-S and C-F bonds are also expected to exhibit characteristic Raman shifts. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to assign vibrational modes accurately. nih.govresearchgate.net

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound This data is predictive and based on characteristic frequencies for related functional groups and molecular structures.

Functional Group/Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 30003100 - 3000Typically medium to weak intensity in IR.
C-F Stretch (CHF₂)1150 - 10501150 - 1050Expected to be strong and distinct in the IR spectrum.
C=N Stretch (Isothiazole Ring)1640 - 15901640 - 1590Characteristic of the heterocyclic ring system. researchgate.net
C=C Aromatic Ring Skeletal Vibrations1600 - 14501600 - 1450Multiple bands are expected in this region.
C-S Stretch750 - 600750 - 600Can be weak in IR but more prominent in Raman. tsijournals.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides highly accurate data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. nih.govresearchgate.net

While no crystal structure for this compound has been reported in the crystallographic literature, the technique would be invaluable for its structural confirmation. If a suitable crystal were grown, the analysis would yield key parameters such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). researchgate.netnih.gov This data would unambiguously confirm the position of the difluoromethyl group at the 4-position of the benzo[d]isothiazole ring system and describe any intermolecular interactions, such as hydrogen bonding or π-stacking, present in the solid state. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between experimental and theoretical values serves to confirm the empirical formula of the compound.

The molecular formula for this compound is C₈H₅F₂NS. Based on this formula, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.01196.08851.36%
HydrogenH1.0085.0402.69%
FluorineF18.99837.99620.31%
NitrogenN14.00714.0077.49%
SulfurS32.0632.0617.15%
Total C₈H₅F₂NS 187.19 100.00%

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Mass spectrometry is commonly coupled with gas or liquid chromatography to provide structural information on the separated components.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. scispace.com For this compound, a non-polar or mid-polarity column, such as a DB-5MS, would likely be employed. scispace.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used for identification. The high resolution of GC allows for the separation of closely related impurities, making it an excellent tool for purity assessment. nih.gov

LC-MS is a highly versatile and sensitive technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved in the liquid phase based on the analyte's affinity for the stationary phase (e.g., C18) and the mobile phase (e.g., a mixture of water and acetonitrile). nih.govorientjchem.org Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov LC-MS can provide the accurate mass of the molecular ion, which helps to confirm the molecular formula. orientjchem.orgresearchgate.net Tandem mass spectrometry (LC-MS/MS) can further be used to fragment the parent ion and obtain structural information, enhancing the certainty of identification. nih.gov

Table 3: Illustrative Chromatographic Conditions for Analysis These are typical conditions under which a compound like this compound could be analyzed and would require method-specific optimization.

ParameterGC-MSLC-MS
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similarC18 (e.g., 50-150 mm length, <5 µm particle size)
Mobile Phase Helium carrier gasGradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive Mode
Detector Mass Spectrometer (Quadrupole or similar)Mass Spectrometer (Quadrupole, TOF, or similar)

Advanced Spectroscopic Probes for Molecular Interactions (without biological or clinical context)

Beyond basic structural confirmation, advanced spectroscopic and computational methods can probe the subtle electronic properties and non-covalent interactions of a molecule. For a conjugated system like this compound, techniques coupled with quantum chemical calculations can reveal details about its electronic structure.

Natural Bond Orbital (NBO) analysis, a computational method, can be used to analyze the filled and unfilled orbitals of the molecule. core.ac.uk This analysis provides insight into charge delocalization, intramolecular charge transfer (ICT) events, and the stability conferred by conjugative interactions between different parts of the molecule. core.ac.uk By examining the interactions between donor (bonding) and acceptor (antibonding) orbitals, one can quantify the electronic communication across the bicyclic framework and the influence of the electron-withdrawing difluoromethyl substituent. Such studies provide a deeper understanding of the molecule's intrinsic chemical properties and reactivity.

Future Directions and Unresolved Questions in Academic Research

Development of Novel and More Sustainable Synthetic Routes

The synthesis of functionalized benzo[d]isothiazoles has seen significant advancements, with various methods being developed over the past decade. arkat-usa.org However, the introduction of a difluoromethyl group at a specific position on the benzene (B151609) ring of the benzo[d]isothiazole scaffold remains a synthetic challenge. Current synthetic strategies for benzo[d]isothiazoles often involve the cyclization of pre-functionalized phenyl substrates. arkat-usa.org

Future research should focus on developing novel synthetic methodologies that are both efficient and sustainable. Potential avenues for exploration include:

Late-Stage C-H Difluoromethylation: A highly attractive approach would be the direct C-H difluoromethylation of a pre-formed benzo[d]isothiazole scaffold. researchgate.netnih.govnih.gov This would circumvent the need for multi-step syntheses involving pre-functionalized starting materials. Photoredox catalysis, in particular, has emerged as a powerful tool for such transformations. rsc.orgmdpi.com

Novel Cyclization Strategies: Investigating new cyclization reactions starting from readily available materials bearing a difluoromethyl group could provide a more direct route to the target molecule. This could involve transition-metal-catalyzed or electrochemical methods for the key N-S bond formation. nih.gov

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, catalysts, and reagents is of paramount importance. nih.gov Exploring one-pot reactions and minimizing waste generation will be crucial for the sustainable production of 4-(difluoromethyl)benzo[d]isothiazole for academic research.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesPotential Challenges
Late-Stage C-H DifluoromethylationAtom economy, access to analogsRegioselectivity, functional group tolerance
Novel Cyclization StrategiesConvergent synthesis, modularityAvailability of starting materials
Green Chemistry ApproachesReduced environmental impactCatalyst stability and recyclability

Table 1: Comparison of Potential Synthetic Strategies for this compound.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The electronic influence of the difluoromethyl group on the benzo[d]isothiazole ring system is expected to impart unique reactivity. The electron-withdrawing nature of the CHF₂ group could significantly alter the electron density distribution within the aromatic system, influencing its susceptibility to electrophilic and nucleophilic attack.

Key areas for future investigation include:

Electrophilic Aromatic Substitution: A systematic study of electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the this compound core would provide valuable insights into the directing effects of the difluoromethyl group and the isothiazole (B42339) ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring may facilitate nucleophilic aromatic substitution reactions, opening up avenues for further functionalization.

Transformations of the Isothiazole Ring: Investigating the stability and reactivity of the isothiazole ring under various reaction conditions, including reductive and oxidative cleavage, could lead to the discovery of novel transformation pathways. A recent study on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes showcases the potential for novel transformations of the isothiazole core. rsc.org

Advanced Computational Modeling of Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the behavior of molecules and reactions. researchgate.netepu.edu.iq For this compound, computational modeling can provide crucial insights where experimental data is lacking.

Future computational studies should focus on:

Geometric and Electronic Structure: DFT calculations can be employed to determine the optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and charge distribution of the molecule. nih.govnih.gov This information is fundamental to understanding its reactivity.

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of potential synthetic reactions and transformations, helping to optimize reaction conditions and predict product outcomes.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of the synthesized compound and its derivatives.

A summary of key parameters that can be investigated through DFT is provided in Table 2.

ParameterSignificance
HOMO-LUMO Energy GapPredicts chemical reactivity and electronic transitions
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack
Natural Bond Orbital (NBO) AnalysisDescribes charge distribution and intramolecular interactions
Gibbs Free Energy of ReactionPredicts the feasibility and spontaneity of a reaction

Table 2: Key Parameters for DFT Studies of this compound.

Systematic Studies on the Structure-Reactivity Relationships of Difluoromethylated Isothiazoles

A systematic investigation into the structure-reactivity relationships of a series of difluoromethylated isothiazoles, with this compound as the parent compound, is essential for a comprehensive understanding of this class of molecules. This would involve synthesizing a library of derivatives with varying substituents on both the benzene and isothiazole rings.

Key research questions to address include:

How does the position of the difluoromethyl group on the benzo[d]isothiazole scaffold influence its reactivity?

What is the electronic and steric effect of other substituents on the reactivity of the difluoromethylated benzo[d]isothiazole core?

Can quantitative structure-activity relationship (QSAR) models be developed to predict the reactivity of new derivatives?

The insights gained from these studies will be invaluable for the rational design of new molecules with tailored properties.

Integration into Emerging Fields of Chemical Research (e.g., mechanochemistry, photoredox catalysis)

Modern synthetic chemistry is increasingly embracing innovative technologies that offer advantages in terms of efficiency, selectivity, and sustainability. The integration of this compound into these emerging fields represents a significant area for future research.

Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of a solvent, is a rapidly growing field. researchgate.netosi.lv Exploring the mechanochemical synthesis of this compound could offer a more sustainable and efficient alternative to traditional solution-phase methods.

Photoredox Catalysis: As previously mentioned, photoredox catalysis is a powerful tool for the introduction of fluorinated groups. bohrium.com Beyond its synthesis, this compound itself could potentially act as a novel photosensitizer or participate in photoredox-mediated reactions, given the electronic properties of the difluoromethyl group and the heterocyclic core.

Challenges in Scalable and Cost-Effective Synthesis for Academic Exploration

For this compound to be widely explored in academic research, the development of a scalable and cost-effective synthesis is crucial. A recent study has highlighted a base-mediated multicomponent polymerization strategy for the scalable synthesis of polybenzothiazoles, which could potentially be adapted for smaller, functionalized molecules. nih.gov

Key challenges to overcome include:

Availability of Starting Materials: The cost and availability of appropriately functionalized precursors for both the benzo and isothiazole portions of the molecule can be a limiting factor.

Purification: The purification of fluorinated compounds can often be challenging due to their unique physical properties.

Safety: The handling of certain fluorinating agents and reagents may require specialized equipment and procedures.

Addressing these challenges will be essential for making this compound readily accessible to the broader research community.

Identification of New Chemical Utilities for the this compound Scaffold in Basic Research

The unique electronic properties imparted by the difluoromethyl group suggest that the this compound scaffold could find utility in a variety of basic research applications. The benzo[d]isothiazole moiety itself is a known pharmacophore, and the addition of a difluoromethyl group could lead to novel biological activities. nih.govtandfonline.comtandfonline.comjchemrev.com

Potential areas of application to be explored include:

Medicinal Chemistry: As a novel building block for the synthesis of bioactive molecules. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially leading to improved metabolic stability and binding affinity.

Materials Science: The electronic properties of the molecule could make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Probes: The unique spectroscopic signature of the fluorine atoms could be exploited in the development of novel probes for various analytical applications.

Q & A

Basic Synthesis: What are the standard methods for synthesizing 4-(difluoromethyl)benzo[d]isothiazole?

A common approach involves introducing the difluoromethyl group to the benzo[d]isothiazole scaffold via fluorination reagents. For example, the difluoromethylation of a precursor like 4-chloromethylbenzo[d]isothiazole can be achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions . Post-fluorination purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the product. Characterization via 1H^1H/13C^{13}C-NMR, IR, and elemental analysis is critical to confirm structure and purity .

Advanced Synthesis: How can researchers optimize reaction conditions to improve yield and purity of the difluoromethyl group?

Optimization requires careful control of fluorination parameters. For instance, using anhydrous solvents (e.g., dichloromethane) and low temperatures (−78°C to 0°C) minimizes side reactions like over-fluorination. Catalytic additives (e.g., boron trifluoride etherate) enhance electrophilic fluorination efficiency. Monitoring reaction progress via TLC or in situ 19F^{19}F-NMR helps identify intermediate stages. Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase can resolve impurities .

Basic Fluorine Chemistry: Why is the difluoromethyl group strategically incorporated into benzo[d]isothiazole derivatives?

The difluoromethyl group (CF2H-CF_2H) enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. Its electronegativity also modulates the compound’s lipophilicity (logP\log P), improving membrane permeability. Additionally, the CF2H-CF_2H group can engage in weak hydrogen bonding with target proteins, influencing binding affinity .

Advanced Fluorine Effects: How does the difluoromethyl group influence conformational dynamics in receptor binding?

Stereoelectronic effects from the CF2H-CF_2H group can restrict rotational freedom in the benzo[d]isothiazole core, favoring bioactive conformations. For example, in HDAC6 inhibitors, the difluoromethyl group stabilizes a planar orientation of the heterocycle, enhancing interactions with the catalytic zinc ion in the enzyme’s active site. Molecular dynamics simulations and X-ray crystallography are key tools to validate these effects .

Biological Activity: What therapeutic targets are associated with this compound derivatives?

These compounds show promise as selective HDAC6 inhibitors (IC50_{50} < 100 nM) for treating neurodegenerative disorders like peripheral neuropathy . Additionally, derivatives with piperazine substitutions (e.g., 3-(piperazin-1-yl)benzo[d]isothiazole) exhibit dopaminergic and serotonergic receptor modulation (D2_2/5-HT1A_{1A} EC50_{50} < 10 nM), suggesting applications in Parkinson’s disease .

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